molecular formula C21H22N4O2S B2713616 N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-14-1

N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2713616
M. Wt: 394.49
InChI Key: NZFLVIMACVJTDX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities

A study by Gull et al. (2016) details the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through C-C coupling methodology. These compounds were evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities, showing moderate to good activities, particularly in urease inhibition where they outperformed the standard used in the study. The most active compound in this series was N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, highlighting the significance of the thiazol-yl acetamide structure in biological applications (Gull et al., 2016).

Anticancer Activities

Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigated their anticancer activities. Selected compounds exhibited significant activity against melanoma-type cell lines, suggesting potential therapeutic applications of these acetamide derivatives in cancer treatment (Duran & Demirayak, 2012).

Antimicrobial Activity

Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives. These compounds showed promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bondock et al., 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-4-6-16(7-5-13)23-20(27)25-21-24-18(12-28-21)11-19(26)22-17-9-14(2)8-15(3)10-17/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFLVIMACVJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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